1-Acetyl-3-Aminopyrrolidine

Catalog No.
S683501
CAS No.
833483-45-7
M.F
C6H12N2O
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetyl-3-Aminopyrrolidine

CAS Number

833483-45-7

Product Name

1-Acetyl-3-Aminopyrrolidine

IUPAC Name

1-(3-aminopyrrolidin-1-yl)ethanone

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C6H12N2O/c1-5(9)8-3-2-6(7)4-8/h6H,2-4,7H2,1H3

InChI Key

QTFVAHXVSVHNQR-UHFFFAOYSA-N

SMILES

CC(=O)N1CCC(C1)N

Canonical SMILES

CC(=O)N1CCC(C1)N

1-Acetyl-3-Aminopyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with an acetyl group and an amino group. Its molecular formula is C6H12N2OC_6H_{12}N_2O and it has a molecular weight of approximately 128.17 g/mol. The structure features a five-membered nitrogen-containing ring, which is significant in various biological and chemical contexts due to its potential reactivity and biological activity .

  • No known mechanism of action exists for 1-Acetyl-3-aminopyrrolidine in biological systems.
  • Safety information for 1-Acetyl-3-aminopyrrolidine is unavailable. As with any unknown compound, it should be handled with caution assuming potential hazards like moderate toxicity or skin/eye irritation.
Typical of aminopyrrolidine derivatives, including:

  • Acylation Reactions: The amino group can undergo acylation, leading to the formation of various N-acyl derivatives.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Cyclization: Under certain conditions, it may cyclize to form more complex structures, particularly when combined with other reactive partners .

The compound exhibits notable biological activities, primarily due to the presence of the amino group. It has been investigated for its potential as:

  • Antibacterial Agents: Compounds derived from 3-aminopyrrolidine frameworks have shown effectiveness against various bacterial strains .
  • Psychotropic Effects: Certain derivatives may influence neurotransmitter systems, suggesting potential applications in neuropharmacology .
  • Chemokine Receptor Modulation: Some studies indicate that derivatives can modulate chemokine receptors, which are pivotal in inflammatory responses .

Various synthetic routes have been developed for producing 1-Acetyl-3-Aminopyrrolidine:

  • From Aspartic Acid: A notable method involves the conversion of optically active aspartic acid into 1H-3-aminopyrrolidine, followed by acetylation. This process often utilizes specific solvents and catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
  • Direct Acetylation: Another approach includes the direct acetylation of 3-aminopyrrolidine using acetic anhydride or acetyl chloride in the presence of a base to facilitate the reaction .

1-Acetyl-3-Aminopyrrolidine has several applications in:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of bioactive compounds, particularly those targeting bacterial infections and neurological disorders.
  • Agricultural Chemicals: The compound's derivatives are explored for their potential use in agricultural applications, particularly as pesticides or growth regulators .

Studies have explored the interactions of 1-Acetyl-3-Aminopyrrolidine with various biological targets:

  • Receptor Binding Studies: Research indicates that derivatives can bind to specific receptors involved in neurotransmission and inflammation, suggesting their role in modulating physiological responses.
  • Enzyme Inhibition: Some derivatives have been tested for their ability to inhibit enzymes linked to disease pathways, highlighting their therapeutic potential .

Several compounds share structural similarities with 1-Acetyl-3-Aminopyrrolidine. Below is a comparison highlighting their unique features:

Compound NameStructure CharacteristicsBiological Activity
3-AminopyrrolidineContains only amino group; no acetyl substitutionAntibacterial and psychotropic effects
N-Methyl-3-AminopyrrolidineMethylated amino groupEnhanced lipophilicity; potential CNS activity
1-Benzyl-3-AminopyrrolidineBenzyl substitution at nitrogenIncreased receptor binding affinity
1-(4-Fluorobenzyl)-3-AminopyrrolidineFluorobenzene substitutionPotentially enhanced pharmacological properties

The uniqueness of 1-Acetyl-3-Aminopyrrolidine lies in its dual functional groups (acetyl and amino), which provide versatile reactivity and biological activity not fully realized by its analogs .

XLogP3

-1

Dates

Modify: 2023-08-15

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